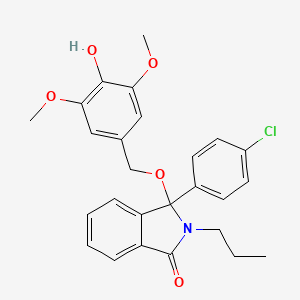

3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

Description

3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one is a synthetic isoindolinone derivative characterized by a dihydroisoindol-1-one core substituted with a 4-chlorophenyl group, a propyl chain, and a 4-hydroxy-3,5-dimethoxybenzyloxy moiety. The compound’s structural complexity arises from its multiple functional groups, which influence its physicochemical properties, crystallographic behavior, and intermolecular interactions.

Properties

Molecular Formula |

C26H26ClNO5 |

|---|---|

Molecular Weight |

467.9 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methoxy]-2-propylisoindol-1-one |

InChI |

InChI=1S/C26H26ClNO5/c1-4-13-28-25(30)20-7-5-6-8-21(20)26(28,18-9-11-19(27)12-10-18)33-16-17-14-22(31-2)24(29)23(15-17)32-3/h5-12,14-15,29H,4,13,16H2,1-3H3 |

InChI Key |

NDIKZCQEKGERHF-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NU-8231; NU 8231; NU8231; |

Origin of Product |

United States |

Preparation Methods

- Unfortunately, specific synthetic routes and reaction conditions for NU-8231 are not readily available in the public domain. it is synthesized through chemical processes.

- Industrial production methods may involve scaling up the synthesis and optimizing purification steps.

Chemical Reactions Analysis

Functional Group Reactivity

-

Benzyl Ether Cleavage :

The 4-hydroxy-3,5-dimethoxybenzyloxy group is susceptible to acid-catalyzed cleavage (e.g., HBr/AcOH) or hydrogenolysis (H<sub>2</sub>/Pd-C), regenerating the phenolic hydroxyl group . -

Amide Hydrolysis :

The isoindolinone lactam ring resists hydrolysis under mild conditions but can be opened under strong acidic (HCl, reflux) or basic (NaOH, 120°C) conditions to yield a carboxylic acid derivative . -

Oxidation of Methoxy Groups :

Methoxy substituents on the aromatic ring are stable under standard conditions but can be demethylated using BBr<sub>3</sub> or HI to form catechol derivatives .

Derivatization and Biological Activity

Modifications at the propyl side chain (e.g., oxidation to carboxylic acids) and aromatic rings (e.g., halogenation or nitration) enhance pharmacological properties. For example:

-

Chlorophenyl Ring Functionalization :

Electrophilic substitution (e.g., nitration) at the para position is hindered by steric and electronic effects, favoring meta substitution . -

Phenol Protection :

The phenolic -OH group is often protected as a methyl ether or acetate ester during synthesis to prevent undesired side reactions .

Stability and Degradation

Scientific Research Applications

MDM2-p53 Interaction Inhibition

The most notable application of NU8231 is its role as a potent inhibitor of the MDM2-p53 interaction. This interaction is a key target in cancer research because MDM2 is known to negatively regulate p53, a tumor suppressor protein. By inhibiting this interaction, NU8231 can reactivate p53 function, leading to increased apoptosis in cancer cells.

- Potency : NU8231 exhibited an IC50 value of 5.3 ± 0.9 µM in ELISA assays, indicating strong inhibitory activity against MDM2-p53 interactions in human sarcoma cell lines .

- Mechanism of Action : The compound promotes p53-dependent gene transcription in a dose-dependent manner, enhancing the expression of genes involved in cell cycle arrest and apoptosis .

Synthesis and Characterization

NU8231 has been synthesized and characterized using various spectroscopic techniques such as FT-IR and NMR. Studies have also explored its electronic properties and molecular docking capabilities, which are essential for understanding its binding affinity and potential modifications for enhanced efficacy .

Case Studies

Several studies have documented the effects of NU8231 on various cancer cell lines:

- In Vitro Studies : Research has shown that treatment with NU8231 leads to significant reductions in cell viability in sarcoma cell lines, demonstrating its potential as an effective chemotherapeutic agent .

- Combination Therapies : Investigations into combination therapies involving NU8231 and other chemotherapeutic agents suggest synergistic effects that could enhance therapeutic outcomes in resistant cancer types .

Summary Table of Key Findings

Mechanism of Action

- NU-8231 inhibits the interaction between MDM2 and p53, leading to increased p53 activity.

- By preventing MDM2-mediated degradation of p53, NU-8231 helps stabilize p53 levels, promoting cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound belongs to a family of isoindolinone derivatives. Below is a comparative analysis with two analogs from literature:

Compound A : 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-[[4-(tert-butyl)phenyl]methoxy]-2-propyl- (CAS 878022-33-4)

- Substituents : Replaces the hydroxy-dimethoxybenzyloxy group with a tert-butylphenylmethoxy group.

- Impact : The tert-butyl group introduces steric hindrance, reducing crystal packing efficiency and hydrogen-bonding capacity compared to the target compound.

Compound B : 3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one (CAS 956-92-3)

- Substituents : Lacks the benzyloxy and propyl groups, featuring only a hydroxy group at position 3.

- Impact : Simplified structure with fewer hydrogen-bond acceptors and lower molecular weight, likely influencing solubility and bioavailability.

Physicochemical and Crystallographic Properties

The table below summarizes critical differences:

Key Observations:

Lipophilicity : The tert-butyl group in Compound A raises lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.

Intermolecular Interactions and Crystal Packing

- Target Compound : The hydroxy and methoxy groups participate in hydrogen-bonding networks, as described by Etter’s graph-set analysis . These interactions likely stabilize crystal lattices and influence melting points.

- Compound A : The bulky tert-butyl group disrupts close packing, leading to lower melting points and higher solubility in organic solvents.

- Compound B: Limited substituents result in weaker intermolecular forces, favoring amorphous solid forms over crystalline phases.

Research Implications

Drug Design : The hydroxy-dimethoxybenzyloxy group in the target compound may improve binding affinity in biological targets requiring polar interactions, such as enzyme active sites.

Material Science : Crystallographic studies using SHELX could reveal how substituent bulk affects lattice parameters (e.g., unit cell volume, space group symmetry).

Synthetic Challenges : Introducing multiple methoxy/hydroxy groups requires careful protection-deprotection strategies to avoid side reactions.

Biological Activity

The compound 3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one , commonly referred to as NU8231, is a synthetic isoindolinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanism of action, efficacy as an inhibitor of the MDM2-p53 interaction, and relevant case studies.

Molecular Formula

- C : 20

- H : 22

- Cl : 1

- O : 4

NU8231 acts primarily as an inhibitor of the MDM2-p53 interaction , a critical pathway in cancer biology. The MDM2 protein negatively regulates the tumor suppressor p53, which plays a vital role in cell cycle regulation and apoptosis. By inhibiting this interaction, NU8231 promotes the stabilization and activation of p53, leading to increased transcription of p53-responsive genes involved in cell cycle arrest and apoptosis.

Biological Activity

The biological activity of NU8231 has been quantified through various assays. Notably, it exhibits an IC50 value of 5.3 ± 0.9 µM in ELISA assays measuring the inhibition of MDM2-p53 binding in human sarcoma cell lines (SJSA) . This potency indicates a significant potential for therapeutic application in cancers where MDM2 is overexpressed.

In Vitro Studies

- MDM2-p53 Interaction Inhibition :

- Cell Viability Assays :

Comparative Analysis with Other Compounds

Table 1 summarizes the IC50 values of NU8231 compared to other isoindolinone derivatives:

| Compound Name | IC50 (µM) | Mechanism |

|---|---|---|

| NU8231 | 5.3 ± 0.9 | MDM2-p53 interaction inhibitor |

| Compound A | 15.9 ± 0.8 | MDM2-p53 interaction inhibitor |

| Compound B | >20 | Weak inhibitor |

This table illustrates that NU8231 is one of the most potent compounds within its class for inhibiting the MDM2-p53 interaction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.